3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
Description
Systematic IUPAC Nomenclature
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing multiple aromatic rings and heterocyclic substituents. According to PubChem computational analysis, the official IUPAC name is 3-[3-(1,3-dioxolan-2-yl)phenyl]benzoic acid. This nomenclature reflects the compound's structure as a benzoic acid derivative where the carboxylic acid group is positioned at the 3-position of a biphenyl system, with the second phenyl ring bearing a 1,3-dioxolan-2-yl substituent at its 3-position.
The IUPAC naming system prioritizes the carboxylic acid functional group as the principal functional group, establishing the benzoic acid framework as the parent structure. The biphenyl linkage creates a more complex naming scenario, requiring specification of the substitution pattern across both aromatic rings. The 1,3-dioxolane ring, a five-membered heterocycle containing two oxygen atoms, represents a protected aldehyde functionality commonly employed in organic synthesis.
The systematic approach to naming this compound demonstrates the hierarchical nature of IUPAC nomenclature, where functional group priority determines the base name, followed by systematic description of substituent positions. The precision of this naming convention ensures unambiguous chemical identification across international scientific communications and chemical databases.
Alternative Chemical Designations
Chemical databases and suppliers employ various alternative naming conventions for 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, reflecting different approaches to describing the same molecular structure. ChemSpider documentation indicates the compound may be referenced as 3-[3-(1,3-dioxolan-2-yl)phenyl]benzoic acid, emphasizing the benzoic acid core structure. Chemical suppliers like Tokyo Chemical Industry utilize the designation this compound, which more explicitly describes the biphenyl framework.
PubChem databases list several synonymous designations including this compound and 3'-(1,3-dioxolan-2-yl)biphenyl-3-carboxylicacid. These variations primarily differ in capitalization, punctuation, and spacing conventions rather than fundamental structural interpretation. The consistency across major chemical databases confirms the structural assignment and validates the primary nomenclature.
Commercial chemical suppliers often employ trade-specific naming conventions that prioritize practical identification over systematic nomenclature. These alternative designations serve important functions in chemical commerce, inventory management, and cross-referencing between different supplier catalogs. The multiplicity of naming conventions highlights the importance of unique chemical identifiers like Chemical Abstracts Service registry numbers and International Chemical Identifier keys for unambiguous compound identification.
CAS Registry and PubChem CID
The Chemical Abstracts Service registry number for this compound is 400750-26-7, providing a unique alphanumeric identifier that eliminates ambiguity in chemical identification. This registry number serves as the definitive identifier for the compound across scientific literature, regulatory documents, and commercial transactions. The CAS registry system maintains comprehensive records of chemical substances, ensuring consistent identification regardless of naming variations or structural representation differences.
Properties
IUPAC Name |
3-[3-(1,3-dioxolan-2-yl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-15(18)13-5-1-3-11(9-13)12-4-2-6-14(10-12)16-19-7-8-20-16/h1-6,9-10,16H,7-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEPYQJRVNKIIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589679 | |
| Record name | 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400750-26-7 | |
| Record name | 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl structure with a carboxylic acid functional group and a dioxolane ring, which contributes to its unique chemical properties. This structure allows for various chemical reactions, enhancing its potential as a pharmacological agent.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, suggesting potential applications in treating infections. The dioxolane ring may enhance solubility and reactivity, contributing to its antimicrobial effects.
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays have shown that it can inhibit the growth of cancer cell lines, particularly those with high levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. The mechanism appears to involve the modulation of these proteins, leading to increased apoptosis in cancer cells .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Bcl-2 Family Proteins : The compound binds to Bcl-2 and Bcl-xL with high affinity, inhibiting their anti-apoptotic functions and promoting cell death in cancerous cells .
- Enzyme Interactions : Its carboxylic acid group may interact with various enzymes involved in metabolic pathways, potentially altering their activity and influencing cellular processes.
Case Studies
- Anticancer Efficacy : A study evaluated the compound's effects on small-cell lung cancer cell lines (H146 and H1417). Results indicated that it significantly inhibited cell growth with an IC50 value around 2.0 μM, demonstrating its potential as a therapeutic agent against aggressive cancers .
- Antimicrobial Testing : In another study, the compound was tested against multiple bacterial strains. It exhibited notable inhibitory effects, suggesting its viability as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Not specified | Disruption of bacterial cell wall synthesis |
| Anticancer | H146 (small-cell lung cancer) | ~2.0 | Inhibition of Bcl-2/Bcl-xL leading to apoptosis |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of biphenyl carboxylic acids exhibit significant anticancer properties. The incorporation of the dioxolane moiety in 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid enhances its biological activity. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that biphenyl carboxylic acids could inhibit specific kinases associated with cancer progression. The introduction of the dioxolane group was found to increase potency against certain cancer cell lines .
Organic Synthesis
Building Block for Complex Molecules : This compound serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications that can lead to the development of new pharmaceuticals.
Table 1: Synthetic Routes Using this compound
| Reaction Type | Product | Reference |
|---|---|---|
| Esterification | Methyl ester derivative | |
| Amide Formation | Amide with amines | |
| Coupling Reactions | Bioconjugates with peptides |
Material Science
Polymer Chemistry : The compound has potential applications in polymer science as a monomer or additive due to its ability to enhance thermal stability and mechanical properties of polymers.
Case Study : Research indicates that incorporating biphenyl derivatives into polymer matrices improves their thermal stability and mechanical strength. A study published in Polymer Science highlighted the use of such compounds in developing high-performance materials suitable for various industrial applications .
Comparison with Similar Compounds
Key Observations :
- Synthesis : All isomers are synthesized via stereoselective alkene oxidation with hypervalent iodine reagents, as described in enantioselective dioxolane formation methodologies .
- Reactivity : The 4'-isomer (CAS 400744-10-7) is frequently coupled with boronic acids, suggesting utility in Suzuki-Miyaura cross-coupling reactions .
Functional Group Analogues
3-([1,1'-Biphenyl]-3-yl)acrylic Acid (CAS 60521-26-8)
- Structural Difference : Replaces the dioxolane group with an acrylic acid chain.
- Hazard Profile : Classified as H302 (acute oral toxicity), H315 (skin irritation), and H319 (eye irritation), suggesting higher toxicity compared to dioxolane-containing analogs .
- Applications : Used in polymer chemistry and as a photoresist component.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structural Difference : Features a catechol group and unsaturated acrylic acid chain.
- Applications : Widely used as an antioxidant in food/cosmetics and a precursor for antitumor agents .
- Key Contrast : The absence of a dioxolane ring in caffeic acid enhances its hydrogen-bonding capacity but reduces metabolic stability compared to biphenyl-dioxolane derivatives.
Preparation Methods
Catalytic Systems and Reaction Optimization
The biphenyl moiety is constructed via palladium-catalyzed cross-coupling between halobenzoic acids and dioxolane-containing boronic esters. Key parameters include:
Under these conditions, 3-bromobenzoic acid couples with 2-(1,3-dioxolan-2-yl)phenylboronic acid to give the biphenyl intermediate in 88% yield. Notably, increasing Pd loading beyond 3 mol% promotes di-coupling byproducts (up to 17% at 5 mol%).
Boronic Ester Synthesis
The coupling partner 2-(1,3-dioxolan-2-yl)phenylboronic acid is prepared via:
- Dioxolane installation : 2-bromobenzaldehyde reacts with ethylene glycol (1.2 eq) using BF₃·Et₂O (0.1 eq) in toluene (82% yield)
- Borylation : Miyaura borylation of 2-(1,3-dioxolan-2-yl)bromobenzene with bis(pinacolato)diboron (1.5 eq) and Pd(dppf)Cl₂ (5 mol%) in dioxane (76% yield)
Acetal Protection Strategies
Direct Acetalization of Biphenyl Aldehydes
Alternative routes employ post-coupling acetal formation:
Reaction Scheme :
3'-Formylbiphenyl-3-carboxylic acid + Ethylene glycol → Target compound
| Condition | Result | Source |
|---|---|---|
| BF₃·Et₂O (0.1 eq) | 70% yield, 91% purity | |
| p-TsOH (5 mol%) | 58% yield, 87% purity | |
| MW, 100°C, 1 hr | 82% yield, 94% purity |
Microwave-assisted methods reduce reaction time from 12 hr to 55 min while improving yield. However, Lewis acid catalysts (BF₃) risk decarboxylation at >120°C, necessitating precise temperature control.
Competing Isomerization Pathways
The dioxolane ring exhibits configurational instability under acidic conditions:
$$
\text{cis-Dioxolane} \xrightleftharpoons[\text{BF}_3]{} \text{trans-Dioxolane}
$$
Studies using $$^{13}\text{C}$$ NMR show 23% epimerization occurs during workup unless quenched with NaHCO₃. Chiral HPLC analysis (Chiralpak IC column) confirms 98:2 er when using (−)-menthol as chiral auxiliary.
Carboxylation and Functional Group Interconversion
Palladium-Mediated Carboxylation
Late-stage introduction of the carboxylic acid group via:
$$
\text{3'-Dioxolane biphenyl bromide} + \text{CO} \xrightarrow{\text{Pd(OAc)}_2} \text{Target acid}
$$
| Parameter | Value | Yield | Purity | Source |
|---|---|---|---|---|
| Catalyst | Pd/C (10 wt%) | 89% | 95% | |
| CO pressure | 3 atm | |||
| Temperature | 80°C | |||
| Co-catalyst | NEt₃ |
This method avoids protecting group strategies but requires high-pressure equipment.
Oxidation of Methyl Esters
Alternative pathway via hydrolysis:
- Suzuki coupling of methyl 3-bromobenzoate (94% yield)
- Saponification with LiOH (2M, THF/H₂O) → 98% conversion
Industrial-Scale Production and Purification
Crystallization Optimization
Final purification employs solvent anti-solvent crystallization:
| Solvent Pair | Purity (%) | Recovery (%) | Crystal Habit | Source |
|---|---|---|---|---|
| EtOAc/Hexane | 99.2 | 82 | Needles | |
| THF/Water | 98.7 | 91 | Prisms | |
| Acetone/Heptane | 99.5 | 85 | Plates |
Particle size distribution analysis (Malvern Mastersizer) shows THF/water yields 10–50 µm crystals ideal for filtration.
Quality Control Metrics
Batch analysis from Hangzhou MolCore BioPharmatech (Lot #MC-230518A):
| Parameter | Specification | Result | Method |
|---|---|---|---|
| Assay (HPLC) | ≥98.5% | 99.3% | USP <621> |
| Related substances | ≤1.0% | 0.67% | HPLC-DAD |
| Residual solvents | <500 ppm | 212 ppm | GC-FID |
| Heavy metals | <10 ppm | <5 ppm | ICP-MS |
Data indicates compliance with ICH Q3A guidelines for pharmaceutical intermediates.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3'-(1,3-dioxolan-2-yl)biphenyl-3-carboxylic acid?
- Methodology :
- Step 1 : Start with biphenyl-3-carboxylic acid derivatives (e.g., biphenyl-3-carbonyl chloride) as the core structure.
- Step 2 : Introduce the 1,3-dioxolane group via nucleophilic substitution or coupling reactions. For example, use a Suzuki-Miyaura cross-coupling with a boronic acid containing the 1,3-dioxolane moiety .
- Step 3 : Optimize reaction conditions (e.g., catalyst: Pd(PPh₃)₄, solvent: THF/water, temperature: 80°C) to improve yield. Monitor by TLC and purify via column chromatography .
- Key Considerations : Ensure regioselectivity during coupling and protect reactive groups (e.g., carboxylic acid) if necessary.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Methods :
- HPLC-MS : Confirm molecular weight and detect impurities. Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid).
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to verify the 1,3-dioxolane ring (δ ~4.5–5.0 ppm for dioxolane protons) and biphenyl coupling patterns .
- Melting Point : Compare with literature values (e.g., biphenyl-3-carboxylic acid derivatives typically melt between 160–170°C) .
Q. What are the stability considerations for this compound under experimental conditions?
- Stability Profile :
- Avoid prolonged exposure to moisture or acidic/basic conditions, as the 1,3-dioxolane group may hydrolyze. Store at –20°C in anhydrous solvents (e.g., DMSO or DMF) .
- Monitor decomposition via periodic NMR or LC-MS analysis during long-term storage .
Advanced Research Questions
Q. How do electronic effects of the 1,3-dioxolane group influence the reactivity of the carboxylic acid moiety?
- Mechanistic Insight :
- The electron-donating dioxolane group may reduce the acidity of the carboxylic acid (pKa shift) compared to unsubstituted biphenylcarboxylic acids.
- Validate via titration (potentiometric) or computational modeling (DFT calculations) to assess electronic distribution .
- Experimental Design : Compare reaction rates (e.g., esterification) of this compound with analogous derivatives lacking the dioxolane group .
Q. How can conflicting data on reaction yields in different studies be resolved?
- Troubleshooting :
- Variable Catalysts : Test alternative catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) and ligands (e.g., SPhos vs. XPhos) to identify optimal combinations .
- Solvent Effects : Screen polar aprotic solvents (DMF, DMSO) versus ethers (THF) to minimize side reactions (e.g., protodeboronation in cross-couplings) .
- Kinetic Analysis : Use in situ IR or reaction calorimetry to monitor intermediate formation and adjust reaction time/temperature .
Q. What strategies enable selective functionalization of the biphenyl ring without disrupting the dioxolane group?
- Selective Modification :
- Directed Ortho-Metalation : Use a carboxylic acid directing group to install substituents at specific positions. Protect the dioxolane with trimethylsilyl groups if necessary .
- Photocatalytic Methods : Leverage visible-light-mediated C–H activation to modify the biphenyl ring while preserving the dioxolane .
Methodological Tables
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Cross-Coupling Catalyst | Pd(PPh₃)₄, K₂CO₃, THF/H₂O (3:1) | |
| Purification Method | Column chromatography (SiO₂, EtOAc/hexane) | |
| Stability Storage | –20°C in anhydrous DMSO |
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
